molecular formula C13H18O B1583271 Cyclohexyl(phenyl)methanol CAS No. 945-49-3

Cyclohexyl(phenyl)methanol

Cat. No. B1583271
CAS RN: 945-49-3
M. Wt: 190.28 g/mol
InChI Key: QDYKZBKCLHBUHU-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)methanol is an organic compound with the molecular formula C13H18O . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group . The compound is a colorless liquid, although commercial samples can appear yellow .


Synthesis Analysis

Cyclohexyl(phenyl)methanol can be produced by various processes. One of the methods includes the hydrogenation of phenol . Another method involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride .


Molecular Structure Analysis

The molecular structure of Cyclohexyl(phenyl)methanol consists of a cyclohexane ring attached to a phenyl group through a methanol group . The average mass of the molecule is 190.281 Da and the monoisotopic mass is 190.135757 Da .


Chemical Reactions Analysis

Cyclohexyl(phenyl)methanol can undergo various chemical reactions. For instance, cyclohexanol, a related compound, can be oxidized to form cyclohexanone using oxidizing agents such as potassium permanganate or chromic acid .


Physical And Chemical Properties Analysis

Cyclohexyl(phenyl)methanol has a molecular weight of 190.29 . It is a solid at room temperature . The InChI code for the compound is 1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 .

Scientific Research Applications

Application in Biomass Conversion

  • Summary of the Application: Cyclohexylmethanol is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This process is part of the broader field of biomass conversion, where organic materials are transformed into fuels, chemicals, and polymers.
  • Methods of Application: The process involves the depolymerisation of lignin, which produces a mixture of aromatic compounds. These compounds undergo a hydrodeoxygenation/-hydrogenation reaction to produce cyclohexanols, cyclohexanones, and cyclohexanes . The nature of the catalytic support, reaction conditions (temperature and H2 pressure)/medium, active metallic sites, and mechanistic paths are evaluated in-depth for this process .
  • Results or Outcomes: The selective preparation of cyclohexanols from lignin-based phenolic compounds is a potential pathway for the production of polymer and fuel intermediates . This process contributes to the development of sustainable and renewable sources of organic carbon .

Application in Synthesis of Methanones

  • Summary of the Application: Cyclohexyl(phenyl)methanol is used in the synthesis of various methanones . Methanones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two hydrocarbon groups. They are used in various chemical reactions due to their reactivity.
  • Methods of Application: The synthesis of methanones involves the reaction of cyclohexanecarbonyl chloride with different phenols in the presence of aluminium chloride . The reaction conditions, such as temperature and time, can vary depending on the specific methanone being synthesized .
  • Results or Outcomes: The synthesis of methanones from Cyclohexyl(phenyl)methanol provides a variety of compounds that can be used in further chemical reactions . These compounds have potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials .

Safety And Hazards

Cyclohexyl(phenyl)methanol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fumes, or vapors when handling this compound .

properties

IUPAC Name

cyclohexyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKZBKCLHBUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872858
Record name Cyclohexyl(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(phenyl)methanol

CAS RN

945-49-3
Record name α-Cyclohexylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-49-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, cyclohexylphenyl-
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Record name 945-49-3
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Record name Cyclohexyl(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
E Şahin, H Serencam, E Dertli - Chirality, 2019 - Wiley Online Library
In this study, a total of 10 bacterial strains were screened for their ability to reduce cyclohexyl(phenyl)methanone 1 to its corresponding alcohol. Among these strains, Lactobacillus …
Number of citations: 30 onlinelibrary.wiley.com
A Özdemir, E Şahin - Molecular Catalysis, 2022 - Elsevier
Whole-cell biocatalysts have been a popular method for the preparation of chiral alcohols. Although asymmetric reduction of cyclohexyl(phenyl)methanone (1) by chemical catalysts is …
Number of citations: 4 www.sciencedirect.com
Y Ma, J Dong, X Yang, L Niu, H Zhang… - Research on Chemical …, 2018 - Springer
A series of NiB-x (x denotes as the molar ratio of hydrogelator:Ni) amorphous alloys were prepared using a hydrogelator, 2,4-(3,4-dichlorobenzylidene)-d-sorbitol (DCBS), as the …
Number of citations: 1 link.springer.com
G Nie, X Zhang, L Pan, P Han, J Xie, Z Li, J Xie… - Chemical Engineering …, 2017 - Elsevier
Multi-cyclic hydrocarbons from biomass are sustainable alternative for jet fuel. Here we report an unexpected hydrogenated intramolecular cyclization of diphenylmethane derivatives …
Number of citations: 44 www.sciencedirect.com
A Moghimi, S Faraji, S Taghvaei, R Zareb - iranjoc.qaemshahr.iau.ir
… The organic phase was concentrated by solvent removal under reduced pressure to afford pure powder product Cyclohexyl phenyl methanol in 95% yield. mp: 165 C; IR (KBr) v (cm-1): …
Number of citations: 3 iranjoc.qaemshahr.iau.ir
Á Prekob, L Vanyorek, Z Fejes - Materials Today Chemistry, 2021 - Elsevier
Catalytic activity of palladium catalysts with two different types of carbon support, Norit (an activated carbon), and bamboo-shaped carbon nanotubes (BCNT) have been tested for …
Number of citations: 10 www.sciencedirect.com
C Baldauf, N Dickerhof, SH Hüttenhain… - Australian journal of …, 2008 - CSIRO Publishing
… So we tried cyclohexyl phenyl ketone 7 as a reactant and found significantly increased values for cyclohexyl phenyl methanol 14. Thus, besides the geometry of the transition state 3, …
Number of citations: 5 www.publish.csiro.au
J Serrano, RC Kolanczyk, MA Tapper, T Lahren… - … of Chromatography B, 2019 - Elsevier
Cyclic phenones are chemicals of interest to the USEPA and international organizations due to their potential for endocrine disruption to aquatic and terrestrial species. The metabolic …
Number of citations: 3 www.sciencedirect.com
Á Prekob, V Hajdu, L Vanyorek… - Journal of Dispersion …, 2021 - Taylor & Francis
Catalytic activity of different noble metal containing, N-BCNT-zeolite supported catalysts have been tested for benzophenone hydrogenation. It has been found that the palladium …
Number of citations: 2 www.tandfonline.com
TT Bui, HK Kim - Synthetic Communications, 2021 - Taylor & Francis
THP and allyl groups are frequently used for the protection of alcohols. In this study, novel direct transformations of benzyl THP ethers and allyl benzyl ethers, protected forms of alcohols…
Number of citations: 2 www.tandfonline.com

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